![molecular formula C17H17N5O3 B2910455 8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876672-06-9](/img/structure/B2910455.png)
8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
“2-Methoxy-5-methylphenyl isothiocyanate” is a laboratory chemical . It has a molecular formula of C9H9NOS and is used in the synthesis of substances .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-5-methylphenyl isothiocyanate” consists of a methoxy group (OCH3), a methyl group (CH3), and an isothiocyanate group (N=C=S) attached to a benzene ring .Physical And Chemical Properties Analysis
The average mass of “2-Methoxy-5-methylphenyl isothiocyanate” is 179.239 Da and its monoisotopic mass is 179.040482 Da .Safety And Hazards
“2-Methoxy-5-methylphenyl isothiocyanate” is considered hazardous. It may cause severe skin burns and eye damage, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and it’s toxic if swallowed, in contact with skin or if inhaled . It should be handled with protective gloves/clothing/eye protection/face protection and used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-9-5-6-12(25-4)11(7-9)22-10(2)8-21-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h5-8H,1-4H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHBNWBQTQCFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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